![molecular formula C11H10F3N5O2 B2863902 2,2,2-trifluoroethyl ((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate CAS No. 2034563-79-4](/img/structure/B2863902.png)
2,2,2-trifluoroethyl ((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate
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Overview
Description
The compound “2,2,2-trifluoroethyl ((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate” contains several functional groups including a trifluoroethyl group, a pyridinyl group, a 1,2,3-triazolyl group, and a carbamate group . These groups could potentially impart a variety of chemical properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the nitrogen-rich triazole and pyridine rings could potentially allow for interesting coordination chemistry .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoroethyl group and the electron-rich nitrogen atoms in the triazole and pyridine rings. The carbamate group could potentially undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoroethyl group could impart increased stability and lipophilicity compared to a non-fluorinated ethyl group .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research, where it serves as a biochemical tool for the study of protein expression and function. Its unique structure allows for selective binding to certain proteins, which can be useful for isolating or identifying proteins of interest in complex biological samples .
Chemical Synthesis
In the field of chemical synthesis, this compound is employed as a building block for the creation of more complex molecules. Its trifluoromethyl group is particularly valuable due to its ability to influence the physical and chemical properties of the molecules it is incorporated into, such as volatility, hydrophobicity, and metabolic stability .
Drug Discovery
Researchers have explored the use of this compound in drug discovery, particularly for its potential role as a pharmacophore. The pyridin-3-yl and 1,2,3-triazol-4-yl groups may interact with biological targets, aiding in the development of new therapeutic agents .
Material Science
In material science, the compound’s ability to modify surface properties makes it a candidate for the development of specialized coatings. These coatings could have applications in creating surfaces with specific characteristics, such as increased resistance to corrosion or altered electrical conductivity .
Analytical Chemistry
The compound is also significant in analytical chemistry, where it can be used as a derivatization agent for the quantification of various analytes. Its strong electron-withdrawing trifluoromethyl group enhances the detection sensitivity of certain compounds when analyzed using techniques like mass spectrometry .
Neuropharmacology
There is interest in the compound’s potential neuropharmacological applications, particularly related to its ability to modulate neurotransmitter systems. This could lead to the development of new treatments for neurological disorders .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,2,2-trifluoroethyl N-[(1-pyridin-3-yltriazol-4-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5O2/c12-11(13,14)7-21-10(20)16-4-8-6-19(18-17-8)9-2-1-3-15-5-9/h1-3,5-6H,4,7H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBMGXRNMJXDEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl ((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate |
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